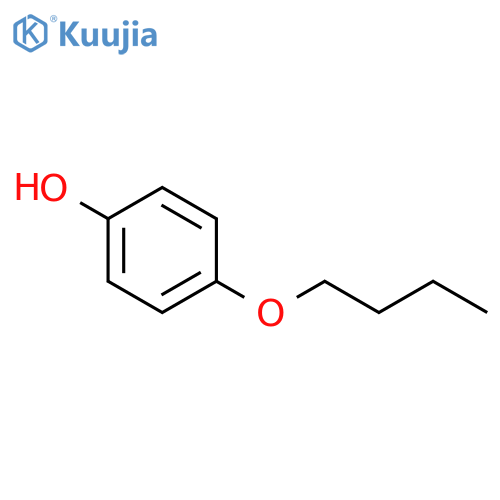Cas no 122-94-1 (4-Butoxyphenol)

4-Butoxyphenol structure
商品名:4-Butoxyphenol
4-Butoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-Butoxyphenol
- 4-BUTYLOXYPHENOL
- 4-N-BUTOXYPHENOL
- 4-N-BUTYLOXYPHENOL
- 4-NORMAL-BUTOXYPHENOL
- HYDROQUINONE MONOBUTYL ETHER
- HYDROQUINONE MONO-N-BUTYL ETHER
- P-BUTOXYPHENOL
- 4-butoxy-pheno
- Phenol, 4-butoxy-
- Phenol, p-butoxy-
- 4-Buthoxy phenol
- PARA-BUTOXYPHENOL
- 4-(Butyloxy)phenol
- 4-butoxy-phenol
- Hydroquinone Butyl Ether
- n-butyl 4-hydroxyphenyl ether
- Phenol,4-butoxy
- Phenol,p-butoxy
- 4- isbutylphenol
- NSC-60292
- CHEBI:34392
- EN300-1273138
- D70503
- SCHEMBL57167
- 4-Butoxyphenol, 98%
- CS-0000206
- A804995
- CHEMBL224262
- FT-0617936
- Z381414690
- PD055597
- 8188DBS68J
- 122-94-1
- DS-6426
- HY-30271
- Q27116038
- MFCD00002336
- AKOS005431312
- EINECS 204-583-4
- DTXSID4059548
- NSC 60292
- UNII-8188DBS68J
- B0923
- AMY8990
- NS00024003
- W-108420
- NSC60292
- DTXCID7033735
- STK396632
- BBL004099
-
- MDL: MFCD00002336
- インチ: 1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
- InChIKey: MBGGFXOXUIDRJD-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=C(OCCCC)C=C1
計算された属性
- せいみつぶんしりょう: 166.09900
- どういたいしつりょう: 166.099
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5A^2
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.0060 (rough estimate)
- ゆうかいてん: 64.0 to 67.0 deg-C
- ふってん: 165°C/2mmHg(lit.)
- フラッシュポイント: 132.4 °C
- 屈折率: 1.5200 (estimate)
- ようかいど: Soluble in acetone and ethanol.
- PSA: 29.46000
- LogP: 2.57110
- FEMA: 2874
4-Butoxyphenol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26-S36/37/39-S61-S53-S45-S22
-
危険物標識:


- TSCA:Yes
- セキュリティ用語:S22;S26;S36/37/39;S45;S53
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- リスク用語:R45; R23/24/25; R36/37/38; R42/43
4-Butoxyphenol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Butoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273138-0.05g |
4-butoxyphenol |
122-94-1 | 95% | 0.05g |
$19.0 | 2023-07-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0923-500G |
4-Butoxyphenol |
122-94-1 | >97.0%(GC) | 500g |
¥2055.00 | 2024-04-18 | |
| TRC | B690590-1g |
4-Butoxyphenol |
122-94-1 | 1g |
$ 69.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-232524-5 g |
4-Butoxyphenol, |
122-94-1 | 5g |
¥308.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | D489508-5g |
4-Butoxyphenol |
122-94-1 | 97% | 5g |
$200 | 2023-09-03 | |
| Enamine | EN300-1273138-1.0g |
4-butoxyphenol |
122-94-1 | 95% | 1.0g |
$24.0 | 2023-07-10 | |
| Enamine | EN300-1273138-25.0g |
4-butoxyphenol |
122-94-1 | 95% | 25.0g |
$40.0 | 2023-07-10 | |
| abcr | AB114359-25 g |
4-n-Butoxyphenol, 98%; . |
122-94-1 | 98% | 25g |
€80.40 | 2023-01-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0923-25G |
4-Butoxyphenol |
122-94-1 | >97.0%(GC) | 25g |
¥290.00 | 2024-04-18 | |
| Alichem | A019146010-500g |
4-Butoxyphenol |
122-94-1 | 98% | 500g |
$275.40 | 2023-09-03 |
4-Butoxyphenol 関連文献
-
Seishi Ohashi,Daniela Iguchi,Tyler R. Heyl,Pablo Froimowicz,Hatsuo Ishida Polym. Chem. 2018 9 4194
-
G. Siva Mohan Reddy,T. Narasimhaswamy,K. Mohana Raju New J. Chem. 2014 38 4357
-
Seishi Ohashi,Daniela Iguchi,Tyler R. Heyl,Pablo Froimowicz,Hatsuo Ishida Polym. Chem. 2018 9 4194
-
Tomoki Nishimura,Yusuke Sanada,Takuma Matsuo,Tadashi Okobira,Efstratios Mylonas,Naoto Yagi,Kazuo Sakurai Chem. Commun. 2013 49 3052
-
Alice Amitrano,Jignesh S. Mahajan,LaShanda T. J. Korley,Thomas H. Epps RSC Adv. 2021 11 22149
推奨される供給者
Amadis Chemical Company Limited
(CAS:122-94-1)4-Butoxyphenol

清らかである:99%
はかる:500g
価格 ($):168.0